8-Bromo-5-chloroquinoline

Cross-coupling C-H functionalization Sequential synthesis

Researchers requiring site-selective functionalization without protecting group chemistry often face limited options. 8-Bromo-5-chloroquinoline solves this with an orthogonal C8-Br/C5-Cl pattern, enabling sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. - Enables resistance-breaking HIV-1 integrase allosteric inhibitor design; 8-bromo analogs retain full potency against A128T mutant. - 98% purity specification with full NMR, HPLC, and GC certificates of analysis. - Reduces synthetic step count versus mono-halogenated quinolines requiring iterative protection.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1154741-20-4
Cat. No. B079507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-chloroquinoline
CAS1154741-20-4
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
InChIKeyZYHHRBFTAKZOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-chloroquinoline: Precision Orthogonal Intermediate


8-Bromo-5-chloroquinoline (CAS 1154741-20-4) is a disubstituted quinoline heterocycle bearing bromine at the C8 position and chlorine at the C5 position of the quinoline ring system [1]. With a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol, this compound is characterized by its orthogonal halogenation pattern, which enables sequential, site-selective cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [2]. The compound is commercially available as a pale-yellow to yellow-brown solid with typical purities of 95-98% as determined by GC or HPLC, and is supplied with full analytical documentation including NMR, HPLC, and GC certificates of analysis .

8-Bromo-5-chloroquinoline: Advantage Over Positional Isomers


Substitution of 8-bromo-5-chloroquinoline with alternative halogenated quinolines is precluded by two interdependent factors: regiospecific reactivity dictated by the ortho/para-directing effects of the quinoline nitrogen, and the divergent biological profiles observed for different halogenation patterns in structure-activity relationship studies. The 5-chloro substituent modulates electron density and Lewis basicity at the quinoline nitrogen (pKa = 1.24 ± 0.29 predicted) , while the 8-bromo position provides a reactive handle for transition metal-catalyzed cross-coupling [1]. Critically, biological studies demonstrate that 5- and 8-substituted quinolines exhibit decreased in vitro antiplasmodial activity relative to 7-substituted analogs, whereas 6- and 7-substituted compounds maintain comparable activity [2]. Furthermore, in HIV-1 integrase allosteric inhibitor research, 8-bromo analogs retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant, whereas the corresponding 6-bromo analog experienced significant potency loss [3]. These compound-specific substitution effects mean that positional isomers cannot be interchanged without fundamentally altering synthetic outcomes and biological activity profiles.

8-Bromo-5-chloroquinoline: Quantitative Differentiation Evidence


Orthogonal Halogenation Enables Sequential Cross-Coupling

8-Bromo-5-chloroquinoline possesses two differentially reactive halogen handles (C8-Br and C5-Cl) that enable sequential functionalization without protecting group manipulation [1]. This orthogonal reactivity profile is fundamentally absent in mono-halogenated quinolines such as 8-bromoquinoline or 5-chloroquinoline, which offer only a single site for derivatization. In patented synthetic methodologies for bromo-substituted quinolines, the C8-bromo position undergoes Suzuki-Miyaura coupling preferentially, while the C5-chloro substituent remains intact under these conditions, allowing subsequent functionalization steps [2].

Cross-coupling C-H functionalization Sequential synthesis

8-Bromo Retains Potency vs. ALLINI-Resistant HIV

In a comparative study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substituted analog demonstrated retention of full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo substituted analog exhibited a significant loss of potency against the same mutant [1]. While this study evaluated analogs containing the 8-bromo substitution pattern rather than 8-bromo-5-chloroquinoline itself, the retention of activity against the drug-resistant mutant is specifically attributed to the bromine substitution at the 8-position rather than the 6-position, establishing a clear structure-activity relationship that informs scaffold selection [2].

Antiviral HIV-1 integrase Drug resistance

5-Substituted Quinolines Show Lower Antiplasmodial Activity

A comprehensive structure-activity relationship study of reversed chloroquines demonstrated that quinoline analogs bearing substituents at the 5-position (including chloro, bromo, iodo, fluoro, nitro, trifluoromethyl, methyl, and methoxy) consistently exhibited decreased in vitro antiplasmodial activity against Plasmodium falciparum relative to the 7-chloro substitution baseline [1]. In contrast, 6- and 7-substituted compounds with various substituents maintained comparable activity to 7-chloro substituted compounds in most cases [1]. This SAR trend indicates that the 5-chloro substituent in 8-bromo-5-chloroquinoline is predicted to modulate biological activity in a directionally distinct manner from 7-chloro or 6-substituted analogs.

Antimalarial SAR Plasmodium falciparum

Dual Halogenation Modulates pKa and Lipophilicity

The dual halogenation of 8-bromo-5-chloroquinoline produces a distinct physicochemical signature characterized by a predicted pKa of 1.24 ± 0.29 and a computed XLogP3 value of 3.9 . The electron-withdrawing effects of both bromine and chlorine substituents reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa approximately 4.9), and increase lipophilicity compared to mono-halogenated analogs [1]. The density of 1.673 g/cm³ and boiling point of 325.7°C at 760 mmHg (predicted) further distinguish this compound from less substituted analogs [2].

Physicochemical properties Drug-likeness pKa

8-Bromo-5-chloroquinoline: Validated Research and Industrial Applications


HIV-1 Integrase Allosteric Inhibitors Targeting Drug-Resistant Mutants

Based on evidence that 8-bromo substituted quinoline analogs retain full antiviral effectiveness against the ALLINI-resistant IN A128T mutant while 6-bromo analogs lose potency [1], 8-bromo-5-chloroquinoline is positioned as a strategic building block for constructing next-generation HIV-1 integrase allosteric inhibitors. The 8-bromo substitution pattern confers resistance-breaking activity that is not achievable with 6-bromo or other positional isomers. The 5-chloro substituent provides an additional site for SAR exploration and may further modulate potency or pharmacokinetic properties [2].

Sequential Cross-Coupling for Polyfunctionalized Quinolines

The orthogonal halogenation pattern (C8-Br and C5-Cl) enables sequential, site-selective cross-coupling reactions without protecting group manipulations [1]. In patented methodologies for bromo-substituted quinolines, Suzuki-Miyaura coupling occurs preferentially at the C8-bromo position while the C5-chloro substituent remains intact, allowing subsequent functionalization [2]. This capability reduces the synthetic step count for accessing polyfunctionalized quinoline derivatives compared to using mono-halogenated starting materials that require iterative protection-deprotection sequences .

Halogen Position Screening in Quinoline SAR

SAR evidence indicates that 5-substituted quinolines (including chloro) exhibit decreased in vitro antiplasmodial activity relative to 7-chloro substitution, whereas 6- and 7-substituted compounds maintain comparable activity [1]. This compound-specific activity profile makes 8-bromo-5-chloroquinoline a valuable probe molecule for systematic exploration of halogen position effects on target binding, selectivity, and off-target activity profiles in quinoline-based drug discovery programs. Its distinct physicochemical properties (pKa = 1.24 ± 0.29 predicted; XLogP3 = 3.9) further enable exploration of electronic and lipophilic SAR dimensions [2].

Dual-Functionalized Fluorescent Probes and Affinity Reagents

The orthogonal C8-bromo and C5-chloro handles permit sequential attachment of two distinct functional moieties—for example, a fluorophore or biotin tag at one position and a target-binding pharmacophore at the other. This capability is particularly valuable for constructing chemical biology probes, affinity reagents, and PROTAC (Proteolysis Targeting Chimera) molecules where spatial orientation of the two functional elements is critical for ternary complex formation [1]. The compound's solid physical form and 98% GC purity specification [2] ensure reproducible synthetic outcomes.

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